molecular formula C8H10ClN3S B1682899 Tiamenidine CAS No. 31428-61-2

Tiamenidine

Cat. No. B1682899
CAS RN: 31428-61-2
M. Wt: 215.7 g/mol
InChI Key: CVWILQHZFWRYPB-UHFFFAOYSA-N
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Description

Tiamenidine, also known as thiamenidine or Hoe 440, is an imidazoline compound that shares many of the pharmacological properties of clonidine . It is a centrally-acting α2 adrenergic receptor agonist (IC50 = 9.1 nM). It also acts as an α1-adrenergic receptor agonist to a far lesser extent (IC50 = 4.85 μM) .


Synthesis Analysis

The synthesis of Tiamenidine involves the reaction of thiourea with methyl iodide to give the corresponding S-methyl analogue, followed by heating with ethylenediamine .


Molecular Structure Analysis

Tiamenidine has a molecular formula of C8H10ClN3S and a molar mass of 215.70 g·mol−1 . Its IUPAC name is N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1

Scientific Research Applications

A significant application of tiamenidine in scientific research involves its determination in biological specimens using radioimmunoassay (RIA). This highly sensitive RIA method was developed to measure tiamenidine levels in serum, plasma, and urine. It is noteworthy for its specificity to tiamenidine, thanks to antibodies produced against its derivatives conjugated to bovine serum albumin. The assay's sensitivity allows for the detection of tiamenidine in very small biological samples (as low as 20 pg/ml) without the need for extraction. This development has been crucial in understanding the pharmacokinetic profile of tiamenidine, especially in tracing serum levels and the drug's elimination half-life following oral administration​​.

properties

IUPAC Name

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWILQHZFWRYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51274-83-0 (mono-hydrochloride)
Record name Tiamenidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80185349
Record name Tiamenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiamenidine

CAS RN

31428-61-2
Record name Tiamenidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31428-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiamenidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiamenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAMENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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